molecular formula C15H10F2O B1611319 1,1-Bis(4-fluorophenyl)prop-2-yn-1-ol CAS No. 357-77-7

1,1-Bis(4-fluorophenyl)prop-2-yn-1-ol

Cat. No.: B1611319
CAS No.: 357-77-7
M. Wt: 244.23 g/mol
InChI Key: YNCDJMPHQPGFDQ-UHFFFAOYSA-N
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Description

1,1-Bis(4-fluorophenyl)prop-2-yn-1-ol (CAS: 357-77-7) is a fluorinated propargyl alcohol derivative with the molecular formula C₁₅H₁₀F₂O and a molecular weight of 244.07 g/mol. Its structure features two 4-fluorophenyl groups attached to a propargyl alcohol backbone, contributing to its unique physicochemical properties. Key spectroscopic data includes:

  • ¹H NMR (CDCl₃): δ 7.38–7.45 (m, 4H), 7.06–7.12 (m, 4H), 5.90 (s, 1H), 2.30 (s, 1H) .
  • ¹³C NMR: δ 162.8 (d, J = 247 Hz, C-F), 131.6 (aromatic carbons), 82.2 (alkynyl carbon), 75.4 (alkynyl carbon), 65.8 (quaternary C-OH) .
  • IR: Strong absorption at 3300 cm⁻¹ (O-H stretch) and 2100 cm⁻¹ (C≡C stretch) .

The compound is primarily used in research and development, particularly in synthesizing heterocyclic frameworks (e.g., indole derivatives) and as a precursor for agrochemicals .

Properties

CAS No.

357-77-7

Molecular Formula

C15H10F2O

Molecular Weight

244.23 g/mol

IUPAC Name

1,1-bis(4-fluorophenyl)prop-2-yn-1-ol

InChI

InChI=1S/C15H10F2O/c1-2-15(18,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12/h1,3-10,18H

InChI Key

YNCDJMPHQPGFDQ-UHFFFAOYSA-N

SMILES

C#CC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)O

Canonical SMILES

C#CC(C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substitution Effects
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Acute Toxicity (Oral, Category)
1,1-Bis(4-fluorophenyl)prop-2-yn-1-ol C₁₅H₁₀F₂O 244.07 Two 4-F groups Not reported 4 (Warning)
1,1-Bis(4-methoxyphenyl)prop-2-yn-1-ol C₁₇H₁₆O₃ 268.31 Two 4-OCH₃ groups Not reported Not classified
1,1,4,4-Tetrakis(4-chlorophenyl)benzene C₂₈H₁₈Cl₄O₂ 526.01 Four 4-Cl groups Not reported Not reported
3-(4-Fluorophenyl)prop-2-yn-1-ol C₉H₇FO 150.15 Single 4-F group Not reported Not classified

Key Observations :

  • Fluorine vs. This difference impacts solubility and reactivity in cross-coupling reactions .
  • Toxicity : The fluorinated compound (Category 4 toxicity) exhibits higher acute toxicity than its methoxy counterpart, likely due to enhanced bioavailability from fluorine’s lipophilicity .

Reactivity Trends :

  • The propargyl alcohol moiety in this compound enables AuCl₃-catalyzed cyclization to form oxazine-indole hybrids, a reaction less efficient in non-fluorinated analogues due to weaker electronic activation .
  • Solvent Effects : Higher yields (90%) are achieved in 2-MeTHF compared to DCM (83%), attributed to better stabilization of polar intermediates .
Solid-State and Intermolecular Interactions
Compound Crystal Packing Feature Notable Interactions
This compound Two independent molecules in asymmetric unit C–H⋯π contacts (indole/fluorophenyl)
Bis(4-fluorophenyl) disulfide Planar disulfide core C–H⋯F interactions absent; S–S covalent bonds dominate

Structural Insights :

  • The fluorinated propargyl alcohol lacks conventional C–H⋯F interactions but stabilizes via non-classical C–H⋯π contacts, contrasting with disulfide derivatives where S–S bonds dominate .

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